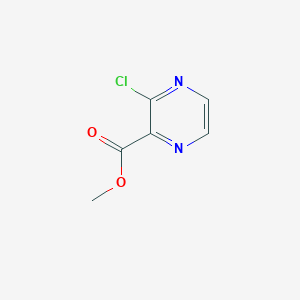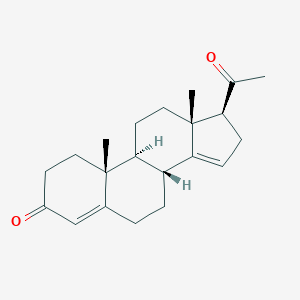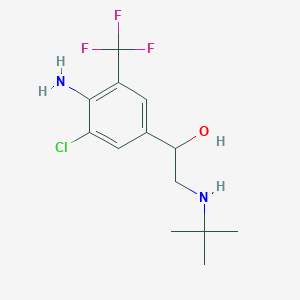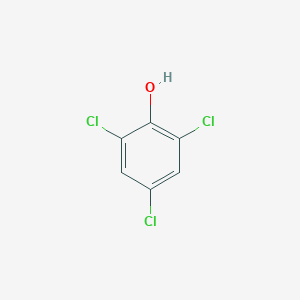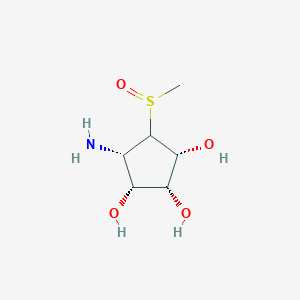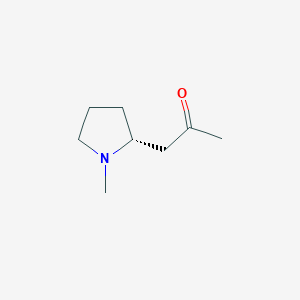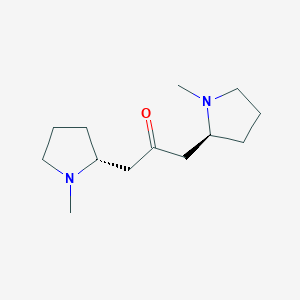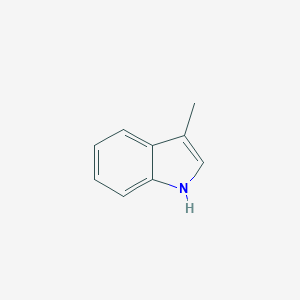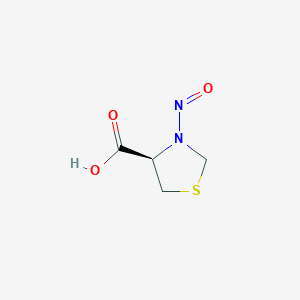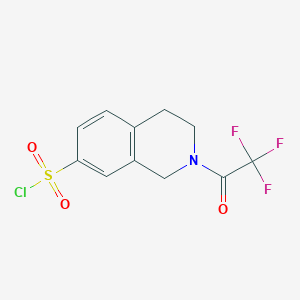
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Descripción general
Descripción
This compound belongs to the class of tetrahydroisoquinolines, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
- The synthesis of similar tetrahydroisoquinoline derivatives involves multi-step reactions, often including sulfonation and fluorination processes. For example, Grunewald et al. (2005) described the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, highlighting the incorporation of nonpolar substituents to enhance potency and selectivity (Grunewald, Romero, & Criscione, 2005).
Molecular Structure Analysis
- The molecular structure of isoquinoline derivatives is characterized by interactions such as hydrogen bonding, which significantly influence their chemical properties. For instance, Ohba et al. (2012) analyzed the structure of 4-fluoroisoquinoline-5-sulfonyl chloride, noting the influence of neighboring groups on molecular conformation (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Chemical Reactions and Properties
- Tetrahydroisoquinoline compounds can participate in various chemical reactions, including copper(I)-catalyzed reactions and visible light-promoted syntheses, as described by Chen et al. (2011) and Liu et al. (2016) respectively (Chen, Ye, Gao, & Wu, 2011); (Liu, Cong, Liu, & Sun, 2016).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and melting point, are closely related to their molecular structure. However, specific details for 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride are not readily available in the literature.
Chemical Properties Analysis
- The chemical behavior of tetrahydroisoquinoline derivatives is influenced by their functional groups. For instance, Grunewald et al. (2006) discussed the binding properties of similar compounds, emphasizing the role of sulfonamide groups in determining their chemical reactivity (Grunewald et al., 2006).
Aplicaciones Científicas De Investigación
Stereochemical Determination : It is used for determining the stereochemistry of isoquinoline Reissert compounds (Sugiura et al., 1997).
Formation of o-Quinol Acetates : The compound plays a role in forming o-quinol acetates in research (Hoshino et al., 2001).
Drug Development : Derivatives like 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines are used as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), which is important in drug development (Grunewald et al., 2006).
Nuclear Magnetic Resonance Spectrometry : Trifluoromethanesulfonyl chloride, a related compound, is used for determining organic structure and functionality by fluorine-19 nuclear magnetic resonance spectrometry (Shue & Yen, 1982).
Structural Studies : N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide is useful for structural studies of sulfamide derivatives, particularly in the presence of heteropolyacids (Bougheloum et al., 2013).
Analyzing Diastereoisomeric Amides : Enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline are used for analyzing diastereoisomeric amides and their regioselective nitration (Gruzdev et al., 2012).
Potential Pharmaceutical Agents : Substituted 1,2,3,4-tetrahydroisoquinolines are excellent candidates as potential pharmaceutical agents with antitumor and antimicrobial activities (Redda et al., 2010).
High PNMT Inhibitory Potency : The synthesized compounds show high PNMT inhibitory potency and selectivity, potentially allowing them to penetrate the blood-brain barrier (Grunewald et al., 2005).
Natural Product Synthesis : The compound is used in the efficient formal total synthesis of calycotomine (Kim et al., 2018).
Solid-Phase Synthesis : It is employed in the solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides using support-bound tyrosine esters (Kane et al., 2004).
Safety And Hazards
Trifluoroacetyl chloride is known to be very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes . It’s reasonable to assume that “2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride” could have similar hazards due to the presence of the trifluoroacetyl group.
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYEBVAQTUBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462454 | |
| Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
CAS RN |
74291-57-9 | |
| Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74291-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

